molecular formula C9H2BrF6N B15197577 4-Bromo-2,6-bis(trifluoromethyl)benzonitrile

4-Bromo-2,6-bis(trifluoromethyl)benzonitrile

Cat. No.: B15197577
M. Wt: 318.01 g/mol
InChI Key: XLKRUECJCYMABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-bis(trifluoromethyl)benzonitrile typically involves the bromination of 2,6-bis(trifluoromethyl)benzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-bis(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-bis(trifluoromethyl)benzonitrile depends on its application. In medicinal chemistry, the compound’s effects are often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-bis(trifluoromethyl)benzonitrile is unique due to the combination of bromine, nitrile, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and valuable in various scientific and industrial applications .

Properties

Molecular Formula

C9H2BrF6N

Molecular Weight

318.01 g/mol

IUPAC Name

4-bromo-2,6-bis(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H2BrF6N/c10-4-1-6(8(11,12)13)5(3-17)7(2-4)9(14,15)16/h1-2H

InChI Key

XLKRUECJCYMABX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C#N)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.